3-Oxo-1-cyclohexenyl benzoate
Description
3-Oxo-1-cyclohexenyl benzoate is a cyclohexenyl ester derivative of benzoic acid, characterized by a conjugated ketone group (3-oxo) on the cyclohexene ring. For instance, ethyl 4-{[5-(4-chlorophenyl)-3-oxo-1-cyclohexen-1-yl]amino}benzoate (C₂₁H₂₀ClNO₃, MW 369.84) shares structural similarities, including the 3-oxo-cyclohexenyl moiety, and is synthesized via multi-step reactions involving amino-substituted benzoic esters .
Properties
CAS No. |
66049-39-6 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(3-oxocyclohexen-1-yl) benzoate |
InChI |
InChI=1S/C13H12O3/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 |
InChI Key |
OBDRHMVLOOMVQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-cyclohexenyl benzoate typically involves the esterification of benzoic acid with (3-oxocyclohexen-1-yl) alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of 3-Oxo-1-cyclohexenyl benzoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Reaction Mechanism
2.1 Radical-Mediated Pathway
While not directly observed for 3-Oxo-1-cyclohexenyl benzoate, analogous decarboxylative halogenation reactions (e.g., Hunsdiecker–Borodin) suggest a radical mechanism:
-
Radical Initiation : Homolytic cleavage of acyl hypohalites generates acyloxy radicals .
-
CO₂ Liberation : The acyloxy radical undergoes decarboxylation, forming a carbon-centered radical .
-
Halogen Abstraction : The radical quenches with halogen donors (e.g., bromine) to form alkyl halides .
Purification and Isolation
3.1 Extraction and Drying
After esterification:
-
Neutralization : Product is neutralized with 2M HCl to pH 7 .
-
Extraction : Fourfold ether extraction (1:1 volume ratio), followed by brine washing and drying with anhydrous MgSO₄ .
-
Evaporation : Rotary evaporation under reduced pressure yields the final product .
3.2 Yield Data
| Reaction Step | Yield Range | Key Conditions |
|---|---|---|
| Esterification | 22–36% | 50–60°C for 3.5–5 hours |
| Extraction/Drying | – | Anhydrous MgSO₄ for 1.5–2.0 hours |
Structural and Functional Insights
4.1 Analogous Compounds
-
Cyclohexyl benzoate (C₁₃H₁₆O₂): Shares structural similarity, with cyclohexyl esterification of benzoic acid .
-
Quinuclidinone derivatives : Synthesized via esterification of benzoic acid intermediates, highlighting the versatility of benzoate ester formation .
4.2 Biological Relevance
While not directly studied for 3-Oxo-1-cyclohexenyl benzoate, substituted benzoic acid derivatives (e.g., 2,5-substituted variants) show anticancer potential by targeting Bcl-2 family proteins . This suggests structural modifications (e.g., oxo groups) could modulate biological activity.
Challenges and Limitations
Scientific Research Applications
Chemistry: 3-Oxo-1-cyclohexenyl benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various heterocyclic compounds .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes. It is also employed in the development of enzyme inhibitors .
Medicine: Its derivatives are investigated for their biological activities, including anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, 3-Oxo-1-cyclohexenyl benzoate is used in the manufacture of polymers, resins, and plasticizers. It is also utilized in the production of fragrances and flavoring agents .
Mechanism of Action
The mechanism of action of 3-Oxo-1-cyclohexenyl benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release benzoic acid and (3-oxocyclohexen-1-yl) alcohol, which can further participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of the ketone and ester functional groups, which can undergo nucleophilic attack and redox reactions .
Comparison with Similar Compounds
cis-3-Hexenyl Benzoate
- Structure and Synthesis: cis-3-Hexenyl benzoate (C₁₃H₁₆O₂, MW 204.26) is a fragrance ingredient with a linear hexenyl chain esterified to benzoic acid. It is commercially available as an isomer mixture (CAS 25152-85-6) and synthesized via esterification of cis-3-hexenol with benzoyl chloride .
- Physical Properties: Property cis-3-Hexenyl Benzoate 3-Oxo-1-cyclohexenyl Benzoate (Inferred) Molecular Weight 204.26 ~220–250 (estimated) Boiling Point Not reported Likely higher due to cyclohexenyl group Stability Stable under storage Enhanced by conjugated ketone Applications Fragrance industry Pharmaceutical intermediates
Ethyl 4-(Dimethylamino) Benzoate
- Reactivity in Polymer Chemistry: Ethyl 4-(dimethylamino) benzoate (EDAB) acts as a co-initiator in resin cements, demonstrating higher reactivity than methacrylate-based analogs. It achieves a 15–20% higher degree of conversion in polymer matrices, attributed to its electron-donating dimethylamino group .
- Comparison with 3-Oxo-1-cyclohexenyl Benzoate: Electron Density: The 3-oxo group in cyclohexenyl benzoate may reduce electron density compared to EDAB’s dimethylamino group, affecting photopolymerization efficiency. Thermal Stability: Cyclohexenyl derivatives typically exhibit higher thermal stability due to aromatic conjugation, whereas EDAB degrades at lower temperatures .
Benzyl Benzoate
- Toxicity and Safety : Benzyl benzoate (CAS 120-51-4) is a well-studied ester used in cosmetics and pharmaceuticals. Its safety profile includes low acute toxicity (LD₅₀ > 2000 mg/kg in rats) and minimal skin irritation .
- Contrast with 3-Oxo-1-cyclohexenyl Benzoate :
- Metabolism : Benzyl benzoate is rapidly hydrolyzed to benzoic acid and benzyl alcohol, whereas the cyclohexenyl group in 3-oxo-1-cyclohexenyl benzoate may slow hydrolysis, prolonging bioavailability .
- Regulatory Status : Benzyl benzoate is widely approved for topical use, while 3-oxo-1-cyclohexenyl derivatives remain under preclinical investigation .
Pharmaceutical Intermediates
3-Oxo-1-cyclohexenyl benzoate derivatives, such as ethyl 4-{[5-(4-chlorophenyl)-3-oxo-1-cyclohexen-1-yl]amino}benzoate, are explored as intermediates in antimalarial and anticancer drug synthesis. Their rigid structure facilitates target-specific binding, as seen in analogs with chlorophenyl substituents .
Material Science
In resin systems, benzoate esters with electron-withdrawing groups (e.g., 3-oxo) improve mechanical properties. For example, EDAB-enhanced resins show 30% higher tensile strength than methacrylate-based systems, a trend likely applicable to cyclohexenyl benzoates .
Q & A
Q. What are the optimal synthetic routes and characterization methods for 3-Oxo-1-cyclohexenyl benzoate?
Methodological Answer:
- Synthesis: Common approaches involve esterification between 3-oxo-1-cyclohexenecarboxylic acid and benzoyl chloride under anhydrous conditions. Catalytic methods (e.g., DMAP or HOBt/EDC coupling) improve yields (80–93% for analogous esters) by reducing side reactions .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures purity.
- Characterization:
- NMR: NMR (δ 7.8–8.1 ppm for aromatic protons; δ 2.5–3.0 ppm for cyclohexenyl protons) and NMR (δ 170–175 ppm for carbonyl groups) confirm structural integrity .
- MS: ESI-MS (m/z ≈ 230–250 [M+H]) validates molecular weight .
Q. How is the structural configuration of 3-Oxo-1-cyclohexenyl benzoate resolved using crystallography?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Crystals grown via slow evaporation (acetone/hexane) are analyzed using SHELX software for structure solution and refinement. Key parameters (R-factor < 0.05, bond length/angle deviations < 0.01 Å/1°) ensure accuracy .
- Software Workflow: SHELXD (phase problem solving) and SHELXL (refinement) are paired with WinGX for graphical interface and validation .
Q. What IUPAC nomenclature rules apply to derivatives of 3-Oxo-1-cyclohexenyl benzoate?
Methodological Answer:
- Priority Hierarchy: The principal group (e.g., benzoate ester) determines the base name. "Oxo" is a prefix when higher-priority groups (e.g., carboxylic acids) are absent. Example: 4-Oxo-1-cyclohexanecarboxylic acid follows Rule 316.2 for oxo-prefix usage .
Q. What safety protocols are recommended for handling 3-Oxo-1-cyclohexenyl benzoate in labs?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid environmental release .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of 3-Oxo-1-cyclohexenyl benzoate derivatives?
Methodological Answer:
Q. How should researchers resolve contradictions in spectroscopic or bioactivity data for this compound?
Methodological Answer:
- Statistical Analysis: Apply ANOVA to compare replicates (n ≥ 3) and identify outliers. For bioactivity discrepancies (e.g., sodium benzoate analogs), conduct meta-analyses to assess study heterogeneity .
- Cross-Validation: Pair NMR with IR (C=O stretch ~1700 cm) and HPLC (retention time ±0.1 min) to confirm purity .
Q. What methodologies evaluate the biosynthetic pathways of 3-Oxo-1-cyclohexenyl benzoate in metabolic engineering?
Methodological Answer:
- Pathway Scoring: Use metrics like theoretical feasibility (enzyme compatibility) and thermodynamic favorability (ΔG calculations). Tools like RetroPath2.0 automate scoring for pathway prioritization .
- In Silico Testing: Simulate flux balance analysis (COBRA Toolbox) to predict yields under varying conditions (e.g., substrate availability) .
Q. What challenges arise in refining crystallographic data for 3-Oxo-1-cyclohexenyl benzoate derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
